2-氟丙-2-烯酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

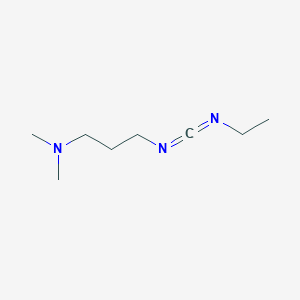

Butyl 2-fluoroprop-2-enoate is a chemical compound with the molecular formula C7H11FO2 . It is synthesized in the laboratory into a polymer and used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers . These polymers have high thermal stability, weather resistance, and a low refractive index .

Synthesis Analysis

The synthesis of Butyl 2-fluoroprop-2-enoate involves its conversion into a polymer. This polymer is then used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers .Molecular Structure Analysis

The molecular structure of Butyl 2-fluoroprop-2-enoate is represented by the formula C7H11FO2 . The molecule consists of a butyl group attached to a 2-fluoroprop-2-enoate group .Chemical Reactions Analysis

Butyl 2-fluoroprop-2-enoate is capable of undergoing various chemical reactions. The fluorine substitution makes the alkene slightly more electropositive, though it is still electron-deficient overall. This enhances susceptibility to nucleophilic addition reactions . Furthermore, the fluorine can increase the propagation rate in free radical polymerization .Physical And Chemical Properties Analysis

Butyl 2-fluoroprop-2-enoate has a molecular weight of 146.16 g/mol . It is used in the laboratory to synthesize polymers that have high thermal stability, weather resistance, and a low refractive index .科学研究应用

有机化学中的合成和应用

- 氟化合物的合成:2-氟丙-2-烯酸丁酯已用于合成 3-氟呋喃-2(5H)-酮,这是有机化学中宝贵的氟化结构单元 (Pomeisl 等人,2007)。

- 氟烷基取代吡唑的形成:该化合物在形成氟烷基取代吡唑中发挥作用,氟烷基取代吡唑用于各种化学应用 (Iminov 等人,2015)。

- 共聚物合成:它参与了合成具有改进的热、光化学和水解稳定性的共聚物,显示了氟在聚合物化学中的影响 (Signori 等人,2006)。

催化和化学反应

- 在羰基化反应中的作用:该化合物用于由铑的三乙基膦配合物催化的羰基化反应中,促进了各种合成途径 (Payne & Cole-Hamilton, 1997)。

- 脱磺基化乙烯化:它已用于钯催化的脱磺基化乙烯化反应中,展示了其在有机合成中的多功能性 (Miura 等人,1990)。

电子和材料科学应用

- 电子器件的开发:2-氟丙-2-烯酸丁酯衍生物已被用于电子器件纳米复合材料的水热合成中,表明其在材料科学中的潜力 (Erol 等人,2022)。

- 液晶中的光配向:该化合物的衍生物用于促进向列液晶的光配向,显示了其在显示技术领域的应用 (Hegde 等人,2013)。

作用机制

Butyl 2-fluoroacrylate, also known as Butyl 2-fluoroprop-2-enoate or 2-FLUOROPROPENOIC ACID BUTYL ESTER, is a compound with a variety of applications in the medical and materials industry . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

It is known that the compound plays a crucial role in the production of fluorinated polymer fiber materials .

Mode of Action

It’s known that the compound is a key monomer in the production of fluorinated polymer fiber materials .

Biochemical Pathways

It’s known that the compound is a crucial intermediate in the synthesis of 2-fluoroacrylic acid methyl ester, which is a key monomer in the production of fluorinated polymer fiber materials .

Pharmacokinetics

The pharmacokinetic properties of butyl 2-fluoroacrylate indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a lipophilicity log Po/w (iLOGP) of 2.31 .

Result of Action

It’s known that the compound is a valuable intermediate in the synthesis of useful pharmaceuticals, coatings, and semiconductor photoresist materials .

Action Environment

It’s known that the compound is used in various industries, suggesting that its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals .

未来方向

The future directions of Butyl 2-fluoroprop-2-enoate research and application could involve its use in the synthesis of more complex polymers. Its properties make it a valuable monomer for the production of fluorinated acrylic polymers , which have a variety of potential applications due to their high thermal stability and weather resistance .

属性

IUPAC Name |

butyl 2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGALRPUJDUYEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448695 |

Source

|

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-fluoroprop-2-enoate | |

CAS RN |

10011-39-9 |

Source

|

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)

![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)

![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)